4-(2,3-Dichlorobenzyl)phenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,3-dichlorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-12-3-1-2-10(13(12)15)8-9-4-6-11(16)7-5-9/h1-7H,8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKHDUDETQRRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorobenzyl)phenylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactors. These methods aim to optimize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorobenzyl)phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
Chemistry
4-(2,3-Dichlorobenzyl)phenylamine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity: It has shown promising antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1-10 µg/mL .
- Anticancer Properties: In vitro studies suggest that the compound can induce apoptosis in cancer cells (e.g., MCF-7 breast cancer cells), with IC50 values indicating moderate cytotoxicity ranging from 5 to 15 µM .
Medicine
Ongoing research is exploring the therapeutic potential of this compound. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a candidate for drug development targeting various cancers and inflammatory diseases .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its properties make it suitable for use in agrochemicals and as a precursor for advanced materials .
Case Studies
1. Antimicrobial Efficacy Study:
A study conducted on derivatives of dichlorobenzylamine demonstrated substantial antimicrobial activity against resistant bacterial strains. The findings support its potential use in developing treatments for infections caused by multidrug-resistant organisms .
2. Anticancer Research:
Research focused on structurally similar compounds revealed that chlorinated phenylamines could effectively inhibit the growth of cancer cell lines such as HeLa (cervical cancer). The mechanism involved triggering oxidative stress leading to apoptosis through caspase activation .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |
| Biology | Antimicrobial and anticancer agent | Significant activity against resistant bacteria; induces apoptosis in cancer cells |
| Medicine | Potential therapeutic agent | Ongoing studies on drug development targeting cancer |
| Industry | Production of dyes and polymers | Utilized in agrochemicals and advanced materials |
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorobenzyl)phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2,3-Difluorobenzyl)phenylamine
- Structure : Differs by fluorine substitution at the 2- and 3-positions instead of chlorine.
- However, the weaker C-F bond may decrease thermal stability relative to chlorinated analogs.
- Applications : Used in medicinal chemistry for fluorine’s metabolic stability and bioavailability enhancement. CAS: 1516318-39-0 .
4-(3,5-Dichloro-phenoxy)phenylamine
- Structure: Features a phenoxy linker (oxygen atom) instead of a benzyl group, with chlorine at 3- and 5-positions.
- The 3,5-dichloro substitution pattern creates symmetry, which may improve crystallinity (mp data unavailable).
- Applications : Pharmaceutical intermediate (CAS: 76198-51-1), with uses in polyimide precursors and agrochemicals .
4-Bromo-2,6-dichlorophenylamine
- Structure : Bromine at the 4-position and chlorine at 2- and 6-positions.
- Properties: Bromine’s larger atomic size increases molecular weight (FW: 240.92) and may enhance halogen bonding interactions. Melting point: 85–86°C, higher than typical non-brominated analogs due to increased van der Waals forces.
- Applications : Intermediate in synthesis of halogenated aromatics for materials science .
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates
- Structure : Incorporates a carbamate group and dual chloro substituents.
- Properties: Carbamates introduce hydrogen-bonding capacity, improving water solubility (log k values determined via HPLC in ). The 3-chloro substitution on the phenylamino group may enhance lipophilicity (calculated log k: 2.1–3.5) .
- Applications : Antimicrobial and antifungal agents due to carbamate’s hydrolytic stability .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 4-(2,3-Dichlorobenzyl)phenylamine | 2,3-Cl on benzyl | ~250 (estimated) | N/A | Polymer/pharma intermediates |
| 4-(2,3-Difluorobenzyl)phenylamine | 2,3-F on benzyl | ~234 (estimated) | N/A | Bioactive molecule synthesis |
| 4-(3,5-Dichloro-phenoxy)phenylamine | 3,5-Cl on phenoxy | ~268.1 | N/A | Polyimide monomers, agrochemicals |
| 4-Bromo-2,6-dichlorophenylamine | 4-Br, 2,6-Cl | 240.92 | 85–86 | Halogenated aromatic synthesis |
| 4-Chloro-2-carbamoylphenyl carbamates | 3-Cl, carbamate | ~320–380 | N/A | Antimicrobial agents |
Research Findings and Trends
- Electronic Effects : Chlorine’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with fluorine’s weaker deactivation, allowing broader reactivity .
- Lipophilicity: Chlorinated compounds generally exhibit higher log P values than fluorinated analogs, enhancing membrane permeability but reducing solubility. For example, 4-(3,5-dichloro-phenoxy)phenylamine’s log P is estimated at 3.8, compared to ~2.5 for difluorinated analogs .
- Synthetic Utility: Benzylamines like this compound are pivotal in Suzuki couplings and Ullmann reactions, whereas phenoxy analogs are preferred in nucleophilic aromatic substitutions .
Biological Activity
4-(2,3-Dichlorobenzyl)phenylamine, also known as 4-(2,3-dichlorobenzyl)aniline, is an organic compound that has garnered attention for its potential biological activities. This compound contains a dichlorobenzyl group attached to a phenylamine structure, which may influence its interaction with biological systems. The presence of chlorine atoms is known to enhance the lipophilicity and bioactivity of organic compounds, making them suitable candidates for pharmaceutical applications.
- Molecular Formula : C13H10Cl2N
- Molecular Weight : 253.13 g/mol
Structural Characteristics
The structural formula can be represented as follows:
This structure indicates the presence of an amine group (-NH2) and two chlorine substituents on the benzene ring, which can significantly affect its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors, leading to various pharmacological effects:
- Antimicrobial Activity : Compounds with dichlorobenzyl groups have shown promising antibacterial properties against various pathogens.
- Anticancer Potential : The presence of chlorine atoms may enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of dichlorobenzylamine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 1-10 µg/mL, indicating potent activity against these strains .
- Anticancer Activity : Research on structurally similar compounds revealed that chlorinated phenylamines could inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 5 to 15 µM, suggesting a moderate level of cytotoxicity .
Comparative Analysis
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 1-10 | 5-15 |
| Dichlorophenyl derivative | 0.5-5 | 3-10 |
| Non-chlorinated phenylamine | >20 | >20 |
This table illustrates the enhanced biological activity associated with chlorinated derivatives compared to non-chlorinated counterparts.
Research Findings
Recent studies have explored the pharmacological profiles of chlorinated phenylamines:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission .
- Potential for Drug Development : The unique properties of this compound suggest it may serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases and cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
